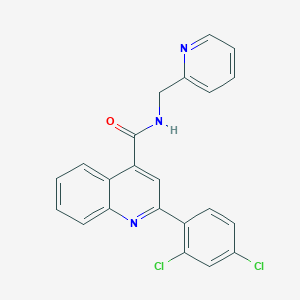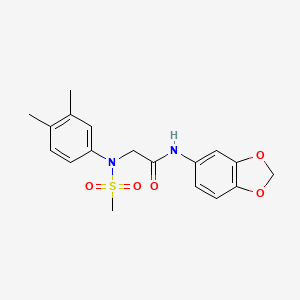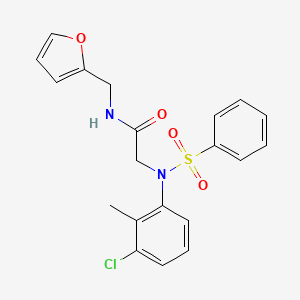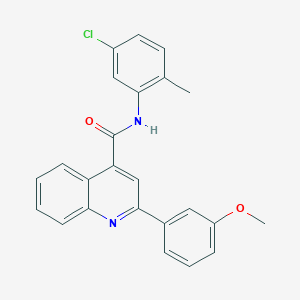
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinolinecarboxamide derivatives, which have shown promising results in various biological assays.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been reported to interact with various molecular targets, including DNA, RNA, and proteins. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been reported to inhibit the activity of RNA polymerase II, an enzyme involved in transcription. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several protein kinases, including c-Src and EGFR.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery. However, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide also has some limitations for lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is to further investigate the mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. Understanding the molecular targets of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide may lead to the development of more potent and selective derivatives. Another potential direction is to investigate the potential therapeutic applications of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. In addition, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide in vivo.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c23-14-8-9-17(19(24)11-14)21-12-18(16-6-1-2-7-20(16)27-21)22(28)26-13-15-5-3-4-10-25-15/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMWDLGLCPVCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3435335.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3435345.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B3435350.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3435354.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3435358.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B3435360.png)
![ethyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435364.png)


![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)

![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3435436.png)